REACTION_SMILES
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[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[O:1]=[c:2]1[c:3]2[c:4]([o:5][c:6]3[n:7][cH:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([CH:16]=[N:17][OH:18])[cH:15]2>>[O:1]=[c:2]1[c:3]2[c:4]([o:5][c:6]3[n:7][cH:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16]#[N:17])[cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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O=c1c2cc(C=NO)ccc2oc2ncccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c2cc(C=NO)ccc2oc2ncccc12
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Name
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Type
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product
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Smiles
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N#Cc1ccc2oc3ncccc3c(=O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |